Dibenzo[b,d]thiophene-2-carbaldehyde
Overview
Description
Dibenzo[b,d]thiophene-2-carbaldehyde is an organosulfur compound with the molecular formula C13H8OS. It consists of two benzene rings fused to a central thiophene ring, with an aldehyde functional group attached to the second carbon of the thiophene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzo[b,d]thiophene-2-carbaldehyde can be synthesized through several methods. One common method involves the formylation of dibenzo[b,d]thiophene using formylating agents such as dimethylformamide (DMF) in the presence of a catalyst . Another method includes the oxidation of dibenzo[b,d]thiophen-2-ylmethanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale formylation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Dibenzo[b,d]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions adjacent to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed:
Oxidation: Dibenzo[b,d]thiophene-2-carboxylic acid.
Reduction: Dibenzo[b,d]thiophen-2-ylmethanol.
Substitution: Various substituted dibenzo[b,d]thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Dibenzo[b,d]thiophene-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of dibenzo[b,d]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s unique structure allows it to participate in aromatic substitution reactions, which can modulate its activity and interactions with other molecules .
Comparison with Similar Compounds
Dibenzothiophene: Similar structure but lacks the aldehyde functional group.
Dibenzo[b,d]furan: Similar structure but contains an oxygen atom instead of sulfur.
Anthracene: Similar tricyclic structure but lacks the heteroatom.
Uniqueness: Dibenzo[b,d]thiophene-2-carbaldehyde is unique due to the presence of both the thiophene ring and the aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
dibenzothiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OS/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGXAEFJJINHAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348892 | |
Record name | dibenzo[b,d]thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22099-23-6 | |
Record name | dibenzo[b,d]thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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